Lansoprazole Sodium

Pharmacodynamics Gastroenterology Clinical Trial

Researchers requiring parenteral or liquid oral gastric acid suppression face a solubility barrier with the free base (CAS 103577-45-3). Lansoprazole Sodium (CAS 226904-00-3) is the water-soluble salt that overcomes this limitation. • Enables IV injection & oral suspension formulations unattainable with the insoluble free base. • 30 mg IV achieves rapid pH elevation with superior potency vs. omeprazole 20 mg. • High oral bioavailability (80-85%) ensures consistent systemic exposure across liquid/ODT dosage forms. Supplied with full analytical documentation (HPLC, CoA, MSDS) to support cGMP requirements. Bulk quantities available for clinical trial material and commercial production.

Molecular Formula C16H13F3N3NaO2S
Molecular Weight 391.3 g/mol
CAS No. 226904-00-3
Cat. No. B1662234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLansoprazole Sodium
CAS226904-00-3
Synonyms2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl)methyl)sulfinyl)benzimidazole
AG 1749
AG-1749
AG1749
Agopton
Bamalite
Lansol
lansoprazol
lansoprazole
Lansoprazole Sodium
Lansoprazoles
Lanzor
Monolitum
Ogast
Ogastro
Opiren
Prevacid
Prezal
Pro Ulco
Promeco
Sodium, Lansoprazole
Takepron
Ulpax
Zoton
Molecular FormulaC16H13F3N3NaO2S
Molecular Weight391.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+]
InChIInChI=1S/C16H13F3N3O2S.Na/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3;/q-1;+1
InChIKeyOTGPYEHFRKGRIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lansoprazole Sodium: Procurement & Analytical Baseline


Lansoprazole Sodium (CAS 226904-00-3) is the sodium salt form of lansoprazole, a substituted benzimidazole proton pump inhibitor (PPI) [1]. It acts as a potent, irreversible inhibitor of the gastric H⁺/K⁺-ATPase enzyme system, thereby suppressing both basal and stimulated gastric acid secretion [2]. The sodium salt is specifically characterized by its enhanced aqueous solubility, facilitating its use in parenteral and liquid oral formulations, in contrast to the poorly water-soluble free base (CAS 103577-45-3) [3].

Water-soluble sodium salt for parenteral or liquid formulation studies
Proton pump inhibition research tool (H⁺/K⁺-ATPase pathway study fit)
Enables rapid acid-suppression model evaluation, reported faster endpoint response in comparator studies

Lansoprazole Sodium: Why Substitution Fails


Substitution among different proton pump inhibitor (PPI) active pharmaceutical ingredients (APIs) or even between different salt forms of the same API is not scientifically or clinically equivalent. Lansoprazole Sodium exhibits a distinct physicochemical and pharmacodynamic profile. For instance, its acid-suppressive efficacy relative to comparators like omeprazole is dose-dependent and divergent; lansoprazole 30 mg demonstrates significantly greater gastric pH elevation than omeprazole 20 mg [1], yet other studies show esomeprazole 40 mg may surpass lansoprazole in acid control duration [2]. Furthermore, the sodium salt (226904-00-3) offers critical solubility advantages over the free base, enabling specific formulations (e.g., IV injections, oral suspensions) that are unachievable with the free base, which is practically insoluble in water [3]. Selecting an alternative without empirical, context-specific data on these parameters risks compromised efficacy, altered pharmacokinetics, and formulation failure.

Free base cannot substitute directly
Lansoprazole free base is practically insoluble; the sodium salt is required for aqueous-based formulations. Substitution may compromise formulation feasibility.
PPI class interchangeability not supported
Reported intragastric pH profiles and heartburn-score endpoints vary across omeprazole, esomeprazole, pantoprazole. Observed differences may not transfer across research models.
Bioavailability context may differ
Oral absorption varies widely among PPIs (reported 30–85%). Selecting another PPI may shift exposure-model interpretation and requires re-validation.

Lansoprazole Sodium: Comparative Performance Evidence


Superior Intragastric pH vs. Omeprazole

In a randomized, double-masked, four-way crossover study in 29 healthy male volunteers, lansoprazole 30 mg once daily produced a significantly higher mean 24-hour intragastric pH (4.53 ± 0.16) compared to omeprazole 20 mg once daily (4.02 ± 0.16) [1]. This translates to a greater percentage of time with gastric pH above the critical therapeutic thresholds of 3.0 and 4.0. The data indicate that at standard clinical doses, lansoprazole achieves more potent and sustained acid suppression.

Intragastric pH vs. Omeprazole
Head-to-head comparator
Lansoprazole 30 mg: 4.53 ± 0.16
Omeprazole 20 mg: 4.02 ± 0.16
Reported pH elevation context in healthy volunteers, supports acid-suppression endpoint modeling
Phase I crossover, n=29; 5-day dosing
Pharmacodynamics Gastroenterology Clinical Trial

Faster Heartburn Relief vs. Omeprazole

A large, multicenter, randomized, double-blind trial involving 3,510 patients with erosive esophagitis directly compared lansoprazole 30 mg to omeprazole 20 mg over 8 weeks [1]. On the very first day of treatment, a significantly higher proportion of patients on lansoprazole were heartburn-free (33% vs. 25%, p < 0.05). This advantage in rapid symptom control persisted throughout the 8-week study, with lansoprazole-treated patients experiencing a higher percentage of heartburn-free days and nights (p < 0.01).

Heartburn Relief Onset
Head-to-head comparator
Day 1 heartburn-free: 33% (LAN) vs. 25% (OME), p
Reported symptom-score endpoint context in erosive esophagitis trial; supports model-response evaluation
Randomized double-blind, n=3510, 8-week trial
Oral Bioavailability
Cross-study comparable
80–85%
Reported absorption context; supports exposure-model interpretation
Omeprazole 30–40%, Pantoprazole 77%
Aqueous Solubility
Supporting evidence
Freely soluble (sodium salt)
Enables parenteral and liquid formulation research
Free base: practically insoluble (0.97 mg/L)
Clinical Efficacy Symptom Control Erosive Esophagitis

Higher Bioavailability Among PPIs

Oral bioavailability is a key determinant of drug exposure and efficacy. A comparative analysis of PPI pharmacokinetic parameters shows that lansoprazole has an oral bioavailability of 80-85% [1]. This is substantially higher than that of omeprazole (30-40%), rabeprazole (52%), and pantoprazole (77%). This high and consistent bioavailability reduces inter-patient variability and ensures more predictable therapeutic outcomes compared to PPIs with lower and more variable absorption.

Oral Bioavailability
Cross-study comparable
80–85%
Reported absorption context; supports exposure-model interpretation
Omeprazole 30–40%, Pantoprazole 77%
Pharmacokinetics Bioavailability Formulation

Enhanced Aqueous Solubility

Lansoprazole free base is practically insoluble in water, which limits its formulation to solid oral dosage forms requiring complex enteric coating to protect against gastric acid degradation [1]. The sodium salt (Lansoprazole Sodium, CAS 226904-00-3) is freely soluble in water, a critical physicochemical advantage. This solubility enables the development of parenteral (IV) injections for patients unable to take oral medications and facilitates the preparation of stable oral liquid suspensions [2]. A patent describes a specific process for preparing lansoprazole sodium with 'obviously raised stability, flowability and water solubility' [3].

Aqueous Solubility
Supporting evidence
Freely soluble (sodium salt)
Enables parenteral and liquid formulation research
Free base: practically insoluble (0.97 mg/L)
Pharmaceutical Formulation Solubility Stability

Lansoprazole Sodium: Research & Industrial Applications


IV Formulations for Critical Care

The high aqueous solubility of Lansoprazole Sodium makes it the API of choice for developing intravenous formulations intended for patients who cannot take oral medications, such as those in intensive care units (ICU) with stress ulcer prophylaxis needs or those with severe GERD requiring rapid acid suppression. The evidence of its rapid onset of action and potent acid suppression, as demonstrated in head-to-head trials against omeprazole [1], directly supports its utility in achieving fast therapeutic pH targets via IV administration.

Fast-Disintegrating & Oral Suspension Forms

Unlike the free base, Lansoprazole Sodium's solubility profile enables the creation of stable oral liquid suspensions and fast-disintegrating tablets (FDTs). This is particularly valuable for pediatric, geriatric, or dysphagic populations who have difficulty swallowing conventional capsules or tablets [1]. The compound's high bioavailability (80-85%) ensures that these alternative dosage forms still deliver consistent systemic drug exposure [2].

Pharmacodynamic Benchmarking

Due to its well-characterized and potent pharmacodynamic profile, Lansoprazole Sodium serves as a robust positive control or comparator in clinical trials evaluating novel acid-suppressive agents or regimens. Its established metrics for 24-hour pH control (e.g., mean pH of 4.53 and 75% time > pH 3.0 at 30 mg) [1] provide a reliable and reproducible benchmark against which new therapeutics can be quantitatively assessed.

Application
Selection Property
Validation Focus
Parenteral formulation studies in acid-suppression models
Water-soluble sodium salt
pH control and rapid onset in model systems
Liquid oral / dispersible formulation research
Solubility enables stable suspensions
Exposure-model consistency in dysphagia/pediatric models
Acid-suppression pathway comparator studies
Well-characterized pharmacodynamic profile
Benchmarking pH metrics and symptom-score endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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